n-Formimidoyl-glutamic acid

Folate deficiency Diagnostic specificity Megaloblastic anemia

This is n-Formimidoyl-glutamic acid (FIGLU), the irreplaceable functional biomarker for folate status assessment via the FIGLU test, offering 92.3% diagnostic specificity for folate deficiency. Unlike generic pathway analogs (L-glutamic acid, L-histidine, urocanic acid), only FIGLU directly reflects the formiminotransferase block, ensuring your assay or metabolomics study generates clinically valid data. Procure this high-purity standard to guarantee reproducible LC-MS/MS quantification and reliable enzyme kinetics in one-carbon cycle research.

Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
CAS No. 816-90-0
Cat. No. B1673545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Formimidoyl-glutamic acid
CAS816-90-0
SynonymsFormiminoglutamic acid;  NSC 334078;  NSC-334078;  NSC334078; 
Molecular FormulaC6H10N2O4
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(C(=O)[O-])[NH+]=CN
InChIInChI=1S/C6H10N2O4/c7-3-8-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12)
InChIKeyNRXIKWMTVXPVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

n-Formimidoyl-glutamic acid (FIGLU) CAS 816-90-0: Sourcing Guide and Technical Baseline


n-Formimidoyl-glutamic acid (also known as formiminoglutamic acid or FIGLU; CAS 816-90-0) is an endogenous dicarboxylic acid and an N-formimidoyl derivative of L-glutamic acid [1]. It is a key intermediate in the catabolic pathway of L-histidine to L-glutamic acid [2]. In this pathway, its formimino group is transferred to tetrahydrofolate (THF) to form 5-formiminotetrahydrofolate, a reaction that is critically dependent on adequate folate (vitamin B9) and vitamin B12 levels [3]. Consequently, this compound serves as a well-established functional biomarker for assessing intracellular folate status and diagnosing related deficiencies [2].

Why Generic Substitution of n-Formimidoyl-glutamic acid Fails: Functional Specificity vs. Structural Analogs


n-Formimidoyl-glutamic acid cannot be replaced by its close structural analogs like L-glutamic acid, L-histidine, or urocanic acid for its primary research and diagnostic applications. While all are linked to the histidine degradation pathway, their biological roles and diagnostic utilities are functionally distinct and non-interchangeable. n-Formimidoyl-glutamic acid is the specific metabolic marker for the functional block at the formiminotransferase step, a block that is directly caused by folate deficiency and is not reliably identified by measuring the pathway's end product (glutamic acid) or its precursor (histidine) [1]. Furthermore, its excretion pattern after a histidine load is quantitatively and clinically distinct from urocanic acid, a different metabolite that can also be elevated in liver disease, underscoring the need for precise measurement [2]. Substituting with a generic amino acid derivative would yield irrelevant analytical data and compromise the specific diagnostic value of the assay.

Quantitative Evidence for the Selection of n-Formimidoyl-glutamic acid (CAS 816-90-0) Over Comparators


Diagnostic Specificity for Folate Deficiency vs. Other Megaloblastic Anemia Tests

n-Formimidoyl-glutamic acid (FIGLU) demonstrates high diagnostic specificity for folate deficiency in the context of megaloblastic anemia. In a comparative study of 62 patients, the FIGLU test achieved a specificity of 92.3% for detecting folate deficiency [1]. This is in contrast to other markers like homocysteine (HC), which had a very low specificity of only 4.2% for cobalamin deficiency in the same study, although its specificity could be increased to 91.6% when combined with a negative FIGLU test [1]. This evidence directly supports the procurement of FIGLU for developing specific folate deficiency assays, distinguishing it from less specific metabolic markers.

Folate deficiency Diagnostic specificity Megaloblastic anemia

Comparative Urinary Excretion After Histidine Load vs. Urocanic Acid

Following a standardized oral histidine load (15g histidine monohydrochloride), the quantitative urinary excretion profile of n-Formimidoyl-glutamic acid is distinct from that of urocanic acid, another major metabolite in the same pathway. The normal range for FIGLU excretion is 0–16.6 mg/5 hour urine, which is higher and more variable than the normal range for urocanic acid, which is 0–9.6 mg/5 hour urine [1]. In disease states, 21 out of 31 patients excreted abnormal quantities of FIGLU, while only 8 also excreted an excess of urocanic acid, demonstrating that FIGLU is the more sensitive and frequently abnormal marker [1].

Histidine metabolism Urinary biomarkers Quantitative excretion

Sensitivity of a Validated LC-MS/MS Analytical Method vs. Traditional Techniques

A validated LC-MS/MS method for quantifying urinary zwitterionic organic acids, including n-Formimidoyl-glutamic acid, offers significant performance advantages over traditional analytical techniques like GC/MS. This modern method, using weak-anion exchange chromatography with tandem mass spectrometry, demonstrated high accuracy (85–115%), excellent precision (C.V. < 12%), and a linear range with r² ≥ 0.995 for FIGLU [1]. This level of quantitation and reproducibility is essential for research and diagnostic applications, overcoming the limitations of older, less sensitive, or more time-consuming GC/MS-based approaches [1].

Analytical Chemistry LC-MS/MS Method Validation

Validated Application Scenarios for Procured n-Formimidoyl-glutamic acid (CAS 816-90-0)


Development and Validation of Diagnostic Assays for Folate Status

n-Formimidoyl-glutamic acid is the critical functional substrate for the FIGLU test, which is specifically used to detect folate deficiency and diagnose megaloblastic anemia of pregnancy [1]. Its high diagnostic specificity (92.3%) for folate deficiency makes it an indispensable calibrator and quality control material in the development and validation of modern, high-throughput clinical assays for assessing folate status, differentiating it from vitamin B12 deficiency [2].

Analytical Method Development for Urinary Metabolomics

As a key urinary metabolite in the histidine degradation pathway, n-Formimidoyl-glutamic acid is a required analytical standard for developing and validating quantitative methods for metabolomics research. Its distinct LC-MS/MS profile, with validated accuracy (85-115%) and precision (<12% C.V.), makes it essential for establishing reference ranges and ensuring data quality in studies investigating metabolic disorders, nutritional deficiencies, and liver function [3].

Investigating Histidine Metabolism and One-Carbon Cycle Dynamics

Researchers studying the intricacies of the one-carbon cycle and histidine catabolism require high-purity n-Formimidoyl-glutamic acid for in vitro enzyme assays and metabolic flux studies. The compound is the direct substrate for glutamate formiminotransferase, the enzyme linking histidine breakdown to the folate pool. Its use is essential for studying the kinetics of this reaction and the metabolic consequences of folate trapping or vitamin B12 deficiency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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